

3'-Nitroacetanilide: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 3'-Nitroacetanilide

Cat. No.: B085905

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Introduction

3'-Nitroacetanilide, an organic compound with the chemical formula $C_8H_8N_2O_3$, is a key intermediate in a multitude of organic synthesis applications.^{[1][2]} Also known as N-(3-nitrophenyl)acetamide or m-nitroacetanilide, its strategic placement of a nitro group and an acetamido group on the benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.^{[2][3]} This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and significant applications of **3'-nitroacetanilide**, with a particular focus on its role in the development of pharmaceuticals and dyes. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties of 3'-Nitroacetanilide

A thorough understanding of the physical and chemical properties of **3'-Nitroacetanilide** is fundamental to its application in synthesis. The compound typically appears as white to brown needle-like crystals or powder.^{[4][5]}

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Melting Point	154-158 °C	[4][6]
Boiling Point	100 °C at 9.84 x 10 ⁻⁴ kPa	[4]
CAS Number	122-28-1	[1][2]
IUPAC Name	N-(3-nitrophenyl)acetamide	[1]
Solubility	Soluble in chloroform and nitrobenzene; slightly soluble in hot water; almost insoluble in ether.[4]	[4]
Appearance	White needle crystal or brown powder.[4][5]	[4][5]

Synthesis of 3'-Nitroacetanilide

The most common method for the synthesis of **3'-nitroacetanilide** is through the electrophilic aromatic substitution of acetanilide.[3] This reaction involves the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.[3]

Experimental Protocol: Nitration of Acetanilide

This protocol outlines the laboratory-scale synthesis of **3'-nitroacetanilide**.

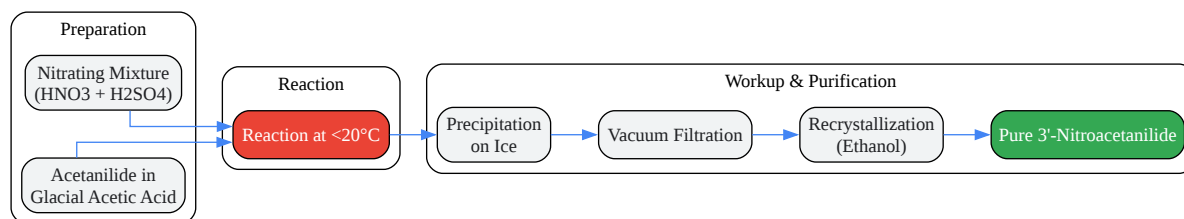
Materials:

- Acetanilide
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃) or a mixture of concentrated HNO₃ and H₂SO₄

- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization)

Procedure:

- Dissolve acetanilide in glacial acetic acid in a flask.[3]
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining a low temperature (below 20°C).[3][7]
- In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.
- Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 20°C.[7] Constant stirring is crucial during this step.
- After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[7][8]
- Pour the reaction mixture over a generous amount of crushed ice to precipitate the crude **3'-nitroacetanilide**. [3][7]
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[7]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure **3'-nitroacetanilide** crystals.[3]



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Caption: Workflow for the synthesis of **3'-Nitroacetanilide**.

Applications in Organic Synthesis

3'-Nitroacetanilide serves as a valuable precursor for the synthesis of various organic compounds, owing to the reactivity of its nitro and acetamido groups.

Synthesis of m-Nitroaniline

A primary application of **3'-nitroacetanilide** is its role as a starting material for the synthesis of m-nitroaniline. This transformation is achieved through the hydrolysis of the acetamido group.

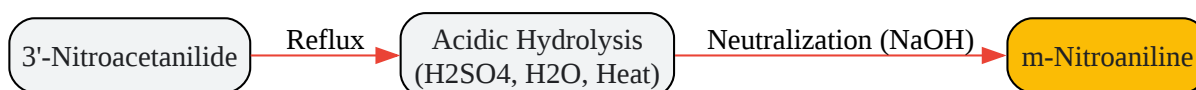
Materials:

- **3'-Nitroacetanilide**
- Concentrated Sulfuric Acid
- Water
- Sodium Hydroxide Solution (e.g., 2M)

Procedure:

- Prepare a solution of concentrated sulfuric acid and water in a round-bottom flask.

- Add **3'-nitroacetanilide** to the acidic solution.
- Heat the mixture under reflux for approximately 20 minutes.^[7]
- After cooling, pour the hot mixture into cold water.^[7]
- Neutralize the solution by adding a sodium hydroxide solution until it is alkaline, which will precipitate the m-nitroaniline as a yellow solid.^[7]
- Cool the mixture in an ice bath to ensure complete precipitation.^[7]
- Collect the crude m-nitroaniline by filtration, wash it thoroughly with water, and dry it.^[7]
- The product can be further purified by recrystallization.



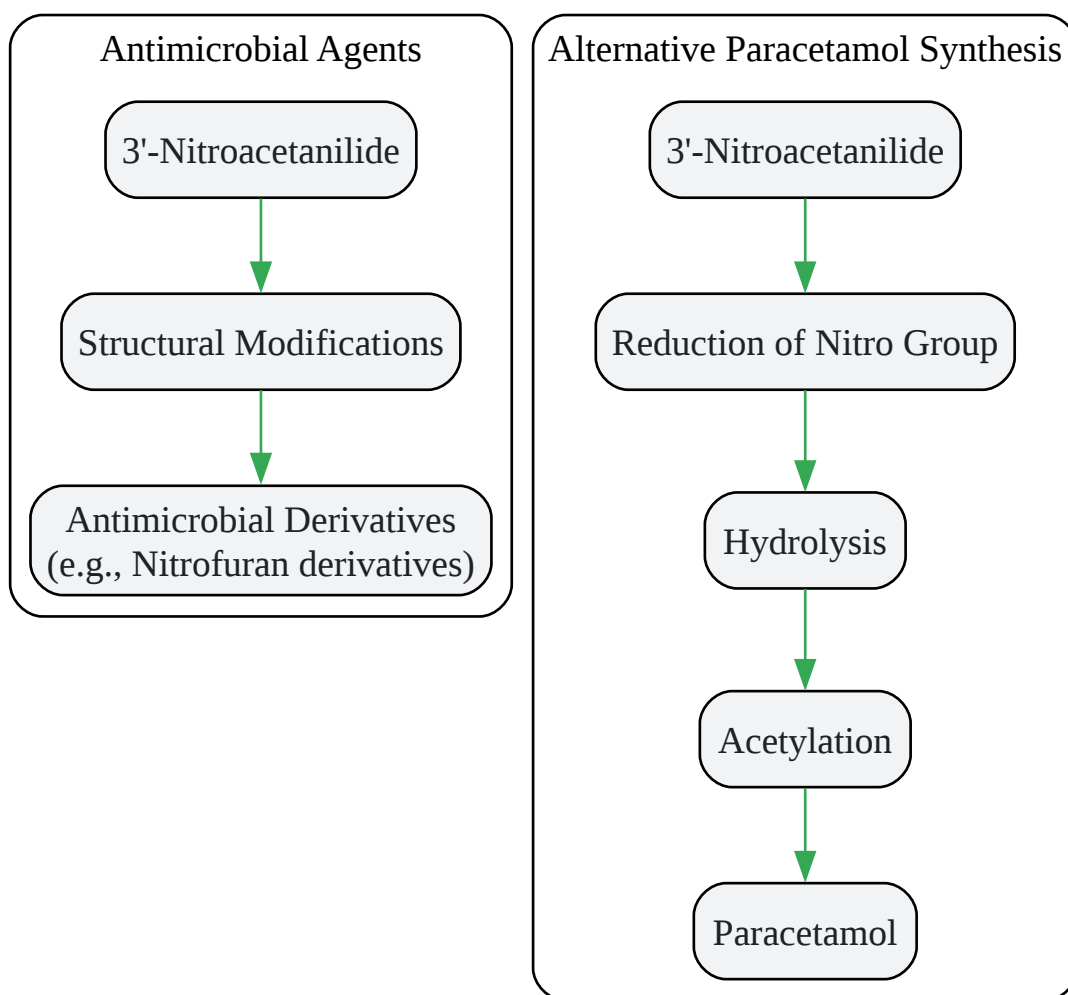
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Caption: Reaction pathway for the synthesis of m-nitroaniline.

Precursor for Dyes and Pharmaceuticals

3'-Nitroacetanilide is a significant intermediate in the synthesis of various dyes and pharmaceuticals.^[3] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.

In the realm of drug development, **3'-nitroacetanilide** and its derivatives have been investigated for their potential antimicrobial properties.^[3] The presence of the nitro group is often a key pharmacophoric element contributing to this activity.^[3] Furthermore, it serves as an intermediate in alternative synthetic routes for the widely used analgesic, paracetamol.^[3] This involves the reduction of the nitro group to an amine, followed by hydrolysis and subsequent acetylation.^[3]



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Caption: Role of **3'-Nitroacetanilide** in drug development pathways.

Spectroscopic Data

The identity and purity of **3'-nitroacetanilide** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Key Features
^1H NMR (DMSO- d_6)	δ ~10.4 (s, 1H, NH), δ ~8.6 (m, 1H, Ar-H), δ ~7.9 (m, 2H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~2.1 (s, 3H, CH $_3$)[9]
IR (KBr)	Characteristic peaks for N-H stretching, C=O stretching (amide), and N-O stretching (nitro group).
Mass Spectrometry	Molecular ion peak (M^+) at m/z 180.[10]

Safety and Handling

3'-Nitroacetanilide is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][11] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] All work should be conducted in a well-ventilated area or a fume hood.[11]

GHS Hazard Statements:

- H315: Causes skin irritation.[1]
- H317: May cause an allergic skin reaction.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Conclusion

3'-Nitroacetanilide is a fundamentally important precursor in organic synthesis. Its straightforward preparation from acetanilide and the versatile reactivity of its functional groups make it a valuable building block for a range of target molecules. From the synthesis of key intermediates like m-nitroaniline to its application in the development of dyes and pharmaceuticals, **3'-nitroacetanilide** continues to be a compound of significant interest to the scientific and industrial communities. A comprehensive understanding of its properties,

synthesis, and reaction pathways is crucial for its effective and safe utilization in research and development.

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